Delphinidin 3-sambubioside-5-glucoside chloride
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Overview
Description
Delphinidin 3-sambubioside-5-glucoside chloride is a naturally occurring anthocyanin flavonoid. It is a water-soluble polyphenolic compound known for its vibrant purple color, which is found in various fruits, flowers, and leaves. This compound is recognized for its powerful antioxidant properties and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of delphinidin 3-sambubioside-5-glucoside chloride typically involves the glycosylation of delphinidin with sambubiose and glucose. The reaction conditions often require the use of glycosyl donors and acceptors, along with catalysts to facilitate the glycosidic bond formation. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired glycoside .
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction and purification from natural sources such as berries and flowers. High-performance liquid chromatography (HPLC) is commonly used to isolate and purify the compound to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Delphinidin 3-sambubioside-5-glucoside chloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its color and stability.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted glycosides.
Scientific Research Applications
Delphinidin 3-sambubioside-5-glucoside chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the determination of anthocyanins in plant extracts.
Biology: Studied for its antioxidant properties and its effects on cellular processes.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and cardioprotective effects.
Industry: Utilized as a natural colorant in food and cosmetic products
Mechanism of Action
The mechanism of action of delphinidin 3-sambubioside-5-glucoside chloride involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals, and reducing oxidative stress. Additionally, it can modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Delphinidin 3-glucoside chloride
- Delphinidin 3,5-diglucoside chloride
- Cyanidin 3-glucoside chloride
- Cyanidin 3-sambubioside chloride
Uniqueness
Delphinidin 3-sambubioside-5-glucoside chloride is unique due to its specific glycosidic structure, which influences its bioavailability, stability, and biological activity. Compared to other similar compounds, it may exhibit distinct antioxidant and therapeutic properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C32H39ClO21 |
---|---|
Molecular Weight |
795.1 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C32H38O21.ClH/c33-6-18-22(41)24(43)27(46)31(51-18)49-16-4-10(35)3-15-11(16)5-17(28(48-15)9-1-12(36)20(39)13(37)2-9)50-32-29(25(44)23(42)19(7-34)52-32)53-30-26(45)21(40)14(38)8-47-30;/h1-5,14,18-19,21-27,29-34,38,40-46H,6-8H2,(H3-,35,36,37,39);1H/t14-,18-,19-,21+,22-,23-,24+,25+,26-,27-,29-,30+,31-,32-;/m1./s1 |
InChI Key |
YBQPFHZHJBQQGV-BTIHIVKHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)CO)O)O)O)O)O.[Cl-] |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)CO)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
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